2-ベンジルオキシ-4-ヨードフェノール

概要

説明

2-Benzyloxy-4-iodophenol is a synthetic organic compound with the molecular formula C₁₃H₁₁IO₂ and a molecular weight of 326.13 g/mol . It is characterized by the presence of a benzyl ether group and an iodine atom attached to a phenol ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

科学的研究の応用

2-Benzyloxy-4-iodophenol has several applications in scientific research, including:

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

作用機序

Target of Action

It is known that the compound is used in the synthesis of other complex molecules , suggesting that its targets could be the molecules it helps synthesize.

Mode of Action

2-Benzyloxy-4-iodophenol is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . It is used in Ullmann coupling reactions for the preparation of more complex molecules . The compound’s interaction with its targets likely involves these chemical reactions.

Pharmacokinetics

Its molecular weight is 32613 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

The synthesis of 2-benzyloxy-4-iodophenol involves reactions that could be influenced by factors such as temperature and the presence of other chemicals .

準備方法

Synthetic Routes and Reaction Conditions

2-Benzyloxy-4-iodophenol can be synthesized through a multi-step process involving the protection of phenol, iodination, and benzylation. One common method involves the following steps :

Protection of Phenol: The phenol group is protected by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate.

Iodination: The protected phenol is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.

Deprotection: The benzyl ether group is deprotected to yield 2-benzyloxy-4-iodophenol.

Industrial Production Methods

Industrial production of 2-benzyloxy-4-iodophenol typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity, and the processes are often automated to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

2-Benzyloxy-4-iodophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Ullmann coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Coupling Reactions: Reagents include boronic acids or halides, with palladium or copper catalysts under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenols or ethers.

Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

Coupling Reactions: Products include biaryl compounds or other coupled aromatic systems.

類似化合物との比較

Similar Compounds

2-Iodophenol: Lacks the benzyl ether group, making it less versatile in certain synthetic applications.

4-Iodophenol: Similar structure but without the benzyl ether group, leading to different reactivity and applications.

2-Benzyloxyphenol: Lacks the iodine atom, affecting its ability to participate in substitution reactions.

Uniqueness

2-Benzyloxy-4-iodophenol is unique due to the presence of both the benzyl ether and iodine functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

生物活性

2-Benzyloxy-4-iodophenol (CAS No. 289471-92-7) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of 2-Benzyloxy-4-iodophenol, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

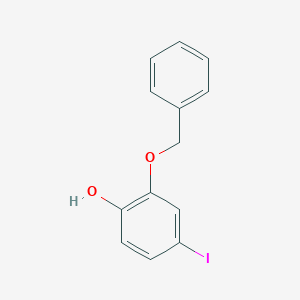

2-Benzyloxy-4-iodophenol is characterized by the following structural formula:

This compound features a benzyloxy group and an iodine atom at the para position, which significantly influences its reactivity and biological activity. The presence of the iodine atom allows for radiolabeling, facilitating tracking in biological systems, while the hydroxyl group contributes to its chemical reactivity.

The biological activity of 2-Benzyloxy-4-iodophenol can be attributed to several mechanisms:

- Glycosylation Studies : The compound serves as a substrate in glycosylation reactions, which are critical for understanding complex carbohydrate formation and function in biological systems. It enables researchers to study glycosyltransferases, enzymes that catalyze these reactions.

- Enzyme Inhibition : Research indicates that 2-Benzyloxy-4-iodophenol can act as an inhibitor for specific enzymes involved in disease processes. Its structural features allow it to bind effectively to active sites on these enzymes, disrupting their normal function.

- Anticancer Properties : Preliminary studies suggest that derivatives synthesized from 2-Benzyloxy-4-iodophenol exhibit anticancer activity. This is likely due to its ability to interfere with cellular signaling pathways critical for cancer cell proliferation.

Biological Activity Data

The following table summarizes some key biological activities associated with 2-Benzyloxy-4-iodophenol and its derivatives:

| Activity | Description | Reference |

|---|---|---|

| Glycosylation Substrate | Used in studies of glycosyltransferases; aids in understanding carbohydrate functions | |

| Enzyme Inhibition | Inhibits specific enzymes related to disease processes | |

| Anticancer Activity | Potential anti-cancer properties observed in synthesized derivatives | |

| Radiolabeling Capability | Iodine facilitates tracking in biological systems |

Case Study 1: Glycosyltransferase Activity

In a study examining the role of 2-Benzyloxy-4-iodophenol as a substrate for glycosyltransferases, researchers found that the compound significantly enhanced the activity of certain glycosyltransferases involved in the synthesis of complex carbohydrates. This finding underscores its potential utility in biochemical research focused on carbohydrate biochemistry.

Case Study 2: Anticancer Compound Development

A series of experiments aimed at synthesizing anticancer agents from 2-Benzyloxy-4-iodophenol demonstrated promising results. Derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the core structure can yield compounds with enhanced therapeutic efficacy.

Comparative Analysis with Similar Compounds

The unique structure of 2-Benzyloxy-4-iodophenol sets it apart from related compounds. The following table compares it with similar iodophenolic compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Iodophenol | Iodine at para position | Used in various coupling reactions |

| 2-Iodophenol | Iodine at ortho position | Exhibits different biological activity |

| 2-Methoxyphenol | Methoxy group instead of benzyloxy | Distinct solubility characteristics |

| 4-Benzyloxyphenol | Benzyloxy group at para position | Similar reactivity but without iodine |

The combination of an iodine substituent and a benzyloxy group enhances the reactivity and potential biological activity of 2-Benzyloxy-4-iodophenol compared to its analogs.

特性

IUPAC Name |

4-iodo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUAJTJMEHPEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573002 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289471-92-7 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。